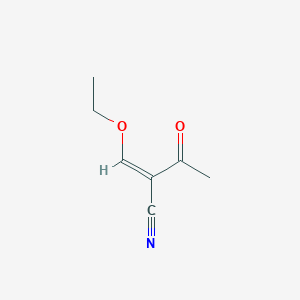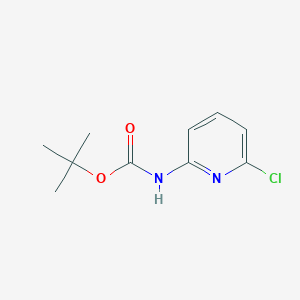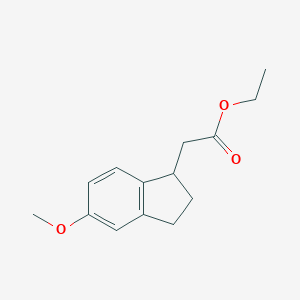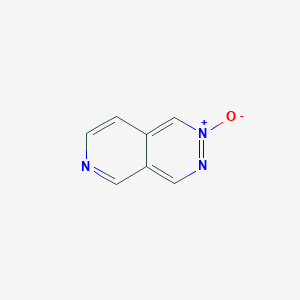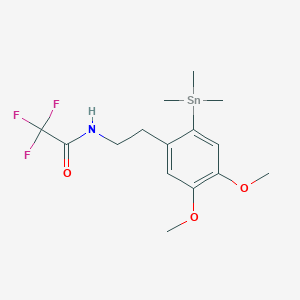
3-Cyclopropyl-3-methylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-3-methylbutan-2-one is a chemical compound that belongs to the family of ketones. It is commonly used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-3-methylbutan-2-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. This inhibition leads to a decrease in the activity of specific pathways, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cyclopropyl-3-methylbutan-2-one are diverse. It has been shown to have anti-inflammatory properties, which make it useful in the treatment of various inflammatory diseases. It has also been shown to have antitumor properties, making it a potential candidate for cancer treatment. Additionally, 3-Cyclopropyl-3-methylbutan-2-one has been shown to have analgesic effects, making it useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Cyclopropyl-3-methylbutan-2-one is its versatility. It can be used in various scientific research applications, making it a valuable tool for researchers. However, its use in lab experiments is limited by its availability and cost.
Orientations Futures
The future directions for 3-Cyclopropyl-3-methylbutan-2-one are vast. It has the potential to be used in the development of new drugs and pharmaceuticals. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various fields.
In conclusion, 3-Cyclopropyl-3-methylbutan-2-one is a valuable chemical compound that has various applications in scientific research. Its unique properties and versatility make it a valuable tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and its potential applications in the future.
Méthodes De Synthèse
The synthesis of 3-Cyclopropyl-3-methylbutan-2-one involves the reaction of cyclopropylmethyl magnesium bromide with 2-methylpropanal. The reaction takes place in the presence of a catalyst such as copper (I) iodide. The resulting product is then purified through distillation or chromatography.
Applications De Recherche Scientifique
3-Cyclopropyl-3-methylbutan-2-one has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It has also been used in the synthesis of natural products such as the anti-tumor agent Largazole. Additionally, 3-Cyclopropyl-3-methylbutan-2-one has been used in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
161236-98-2 |
|---|---|
Nom du produit |
3-Cyclopropyl-3-methylbutan-2-one |
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
3-cyclopropyl-3-methylbutan-2-one |
InChI |
InChI=1S/C8H14O/c1-6(9)8(2,3)7-4-5-7/h7H,4-5H2,1-3H3 |
Clé InChI |
KWPTYIIWGJWADF-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)C1CC1 |
SMILES canonique |
CC(=O)C(C)(C)C1CC1 |
Synonymes |
2-Butanone, 3-cyclopropyl-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)
![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)

![Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B69053.png)


